1-(2-Chloro-6-fluorobenzyl)piperazine

Catalog No.
S796337
CAS No.
215655-20-2
M.F
C11H14ClFN2
M. Wt
228.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloro-6-fluorobenzyl)piperazine

CAS Number

215655-20-2

Product Name

1-(2-Chloro-6-fluorobenzyl)piperazine

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]piperazine

Molecular Formula

C11H14ClFN2

Molecular Weight

228.69 g/mol

InChI

InChI=1S/C11H14ClFN2/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2

InChI Key

PBJVZHBDDDMHIT-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=C(C=CC=C2Cl)F

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC=C2Cl)F

The exact mass of the compound 1-(2-Chloro-6-fluorobenzyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-Chloro-6-fluorobenzyl)piperazine is a disubstituted benzylpiperazine derivative recognized primarily for its role as a critical, non-interchangeable intermediate in the synthesis of Lurasidone, an atypical antipsychotic drug. [REFS-1, REFS-2] The specific arrangement of the chloro and fluoro substituents on the benzyl ring is not arbitrary; it is a deliberate structural feature designed to facilitate high-yield, high-purity outcomes in multi-step pharmaceutical manufacturing processes. Its procurement is essential for established industrial routes to the final active pharmaceutical ingredient (API).

Substituting 1-(2-Chloro-6-fluorobenzyl)piperazine with structurally simpler analogs, such as those lacking one or both halogens (e.g., 1-benzylpiperazine) or with different substitution patterns, is incompatible with optimized Lurasidone synthesis protocols. The ortho-chloro and ortho-fluoro groups provide essential steric and electronic control over the piperazine nitrogen's reactivity in subsequent coupling reactions. [1] Using a generic or improperly substituted benzylpiperazine can lead to the formation of unwanted side products, significantly lower reaction yields, and introduce impurities that are costly and difficult to remove, ultimately compromising the economic viability and regulatory compliance of the final API.

Precursor Suitability: Enables High-Yield (>98%) Final Step in Lurasidone Synthesis

Industrial-scale syntheses of Lurasidone demonstrate that the penultimate intermediate, derived directly from 1-(2-Chloro-6-fluorobenzyl)piperazine, consistently converts to the final Lurasidone HCl product with yields exceeding 98%. [1] Patents for optimized industrial processes explicitly name this compound's derivatives as the key reactant, whereas earlier or alternative routes often report lower overall efficiencies and higher impurity loads. [2]

Evidence DimensionFinal Reaction Step Yield
Target Compound Data98.3% yield (34.4 kg product from 28.8 kg intermediate)
Comparator Or BaselineOlder, less optimized methods with yields around 80%
Quantified DifferenceAn improvement of ~18 percentage points in the final coupling and salt formation step.
ConditionsIndustrial scale reaction in toluene with potassium carbonate, followed by HCl treatment in isopropanol.

Procuring this specific precursor is essential for accessing the most efficient and economically viable manufacturing route for Lurasidone, maximizing batch output and minimizing material waste.

Reproducibility & Purity-Linked Usability: Key to Achieving >99% Final API Purity

The use of intermediates derived from 1-(2-Chloro-6-fluorobenzyl)piperazine is integral to achieving final Lurasidone HCl purity levels of over 99.4% by HPLC. [1] The specific ortho-dihalogen substitution pattern minimizes the formation of process-related impurities that would otherwise require extensive and costly downstream purification. Alternative precursors without this precise substitution risk generating side products that compromise the final API's compliance with stringent pharmacopeial standards.

Evidence DimensionFinal Product Purity (HPLC)
Target Compound Data99.49%
Comparator Or BaselineProcesses noted for having higher impurity levels, necessitating improved methods.
Quantified DifferenceAchieves purity levels required for GMP manufacturing, avoiding batch rejection.
ConditionsIndustrial scale synthesis as per optimized patent literature.

This precursor ensures high batch-to-batch consistency and a final product purity that meets regulatory requirements, reducing the risk of costly batch failures and purification cycles.

Large-Scale GMP Manufacturing of Lurasidone API

As the specified precursor in multiple high-yield patented processes, this compound is the mandatory choice for commercial-scale synthesis of Lurasidone, ensuring process efficiency and high final product purity. [REFS-1, REFS-2]

Process Chemistry and Route Optimization Studies

For chemical development teams tasked with optimizing existing Lurasidone synthesis routes or developing novel ones, this compound serves as the established benchmark starting material against which new processes are measured for yield and purity.

Synthesis of Reference Standards and Impurity Markers

Analytical and quality control laboratories require this intermediate to synthesize potential process impurities or degradation products of Lurasidone. This is critical for developing and validating analytical methods for API release testing.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(2-Chloro-6-fluorobenzyl)piperazine

Dates

Last modified: 08-15-2023

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